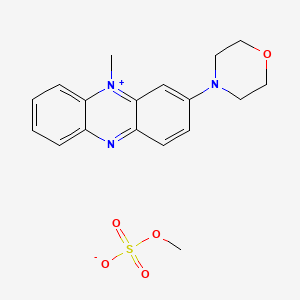
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxyl groups at the 3 and 4 positions, a methyl group at the 2 position, and a phenylmethyl group at the 1 position. The stereochemistry of the compound is defined by the (2S,3S,4S) configuration, which is crucial for its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine and benzyl bromide.
Formation of Intermediate: The initial step involves the alkylation of 2-methylpyrrolidine with benzyl bromide to form 1-benzyl-2-methylpyrrolidine.
Oxidation: The intermediate is then subjected to oxidation using reagents like potassium permanganate or osmium tetroxide to introduce hydroxyl groups at the 3 and 4 positions, yielding the desired diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) to achieve selective hydrogenation.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and stereochemical integrity.
化学反应分析
Types of Reactions
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding the corresponding pyrrolidine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include:
Ketones: Formed through oxidation.
Pyrrolidines: Formed through reduction.
Substituted Pyrrolidines: Formed through nucleophilic substitution.
科学研究应用
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body.
Pathways: It modulates biochemical pathways related to neurotransmission and signal transduction.
Effects: The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.
相似化合物的比较
Similar Compounds
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2R,3R,4R)-: The enantiomer of the compound with different stereochemistry.
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4R)-: A diastereomer with different stereochemistry at the 4 position.
2-Methyl-1-(phenylmethyl)pyrrolidine: Lacks the hydroxyl groups at the 3 and 4 positions.
Uniqueness
The uniqueness of 3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)- lies in its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomers and diastereomers.
属性
CAS 编号 |
162466-21-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
InChI 键 |
HRIVUJVATFHGST-DLOVCJGASA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
规范 SMILES |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


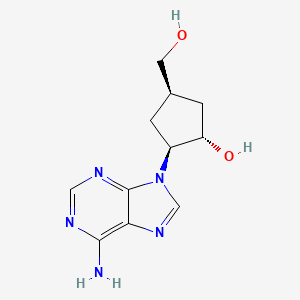
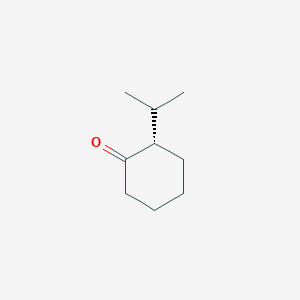


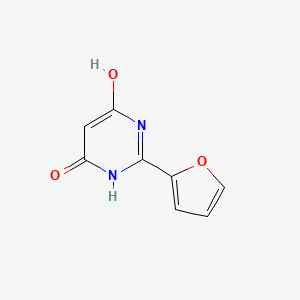
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
![2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}](/img/structure/B12916422.png)
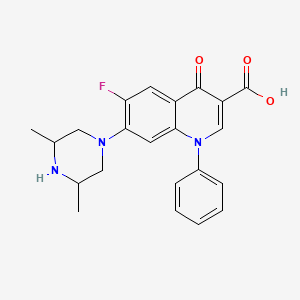
![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

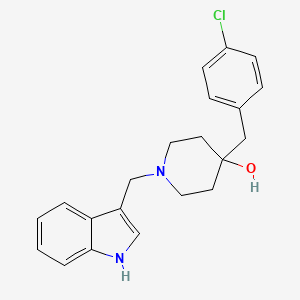
![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
